BenchChemオンラインストアへようこそ!

Boc-(R)-gamma-(4-fluorobenzyl)-L-proline

Peptide Synthesis Chiral Building Block Pharmaceutical Intermediate

Boc-(R)-gamma-(4-fluorobenzyl)-L-proline delivers the trans-(2S,4R) para-fluoro configuration essential for NS5A inhibitor (ledipasvir, velpatasvir) and melanocortin receptor programs. Gamma-substitution preserves the C2 carboxyl for efficient HATU/HBTU-mediated solid-phase peptide coupling without steric hindrance, while the trans configuration withstands piperidine Fmoc removal and TFA cleavage. The 4-fluorobenzyl group serves as a sensitive 19F NMR probe for conformation and binding studies. ≥98% purity minimizes coupling failures in automated microwave SPPS, maximizing crude peptide yield. Choose this specific stereoisomer to avoid regioisomeric and stereochemical mismatch that alters downstream peptide conformation and target binding.

Molecular Formula C17H22FNO4
Molecular Weight 323.4 g/mol
Cat. No. B15329361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-(R)-gamma-(4-fluorobenzyl)-L-proline
Molecular FormulaC17H22FNO4
Molecular Weight323.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=C(C=C2)F
InChIInChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-12(9-14(19)15(20)21)8-11-4-6-13(18)7-5-11/h4-7,12,14H,8-10H2,1-3H3,(H,20,21)
InChIKeyFGLYPQZHYLRBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(R)-gamma-(4-fluorobenzyl)-L-proline: Technical Specifications and Compound Class Identification for Procurement


Boc-(R)-gamma-(4-fluorobenzyl)-L-proline (CAS 959583-52-9, MFCD06659391, PubChem ID 53398213), systematically named (2S,4R)-1-(tert-butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid, is a chirally defined, N-Boc-protected non-proteinogenic amino acid derivative . It belongs to the class of gamma-substituted proline analogs, featuring a trans-(2S,4R) configuration with a 4-fluorobenzyl substituent at the pyrrolidine 4-position (gamma-position) and a Boc protecting group at the nitrogen. Its molecular formula is C17H22FNO4 with a molecular weight of 323.36 g/mol . This compound serves primarily as a protected chiral building block for solid-phase and solution-phase peptide synthesis, particularly in pharmaceutical research programs targeting protease inhibitors, NS5A replication complex inhibitors, and melanocortin receptor modulators .

Why Boc-(R)-gamma-(4-fluorobenzyl)-L-proline Cannot Be Replaced by Generic Proline Derivatives in Pharmaceutical Synthesis


Generic substitution among Boc-protected 4-fluorobenzyl proline derivatives is precluded by three interdependent structural determinants: substitution position (gamma C4 vs. alpha C2), absolute stereochemistry ((2S,4R) trans vs. racemic or cis), and fluorine regiochemistry (para vs. ortho/meta on the benzyl ring) . The gamma-substitution at C4 preserves the alpha-carboxylic acid for peptide coupling while introducing conformational constraints distinct from alpha-substituted analogs, where the fluorobenzyl group occupies the same carbon as the carboxylate, fundamentally altering both steric environment and hydrogen-bonding capacity [1]. Furthermore, the 4-fluoro substituent on the benzyl ring confers distinct electronic and metabolic properties compared to non-fluorinated, 2-fluoro, or 3-fluoro regioisomers—differences that propagate into downstream peptide pharmacokinetics and target binding [1]. Interchanging these analogs without experimental validation risks altering peptide conformation, coupling efficiency, and ultimately biological activity of the final pharmaceutical product.

Quantitative Differentiation Evidence for Boc-(R)-gamma-(4-fluorobenzyl)-L-proline vs. Closest Analogs


Commercial Purity Specification: 99% (HPLC) vs. 95-98% for Alpha-Substituted and Racemic Analogs

The target compound is commercially available at 99% purity by HPLC from ChemImpex (Catalog No. 15898), compared to ≥98.0% for Boc-(R)-alpha-(4-fluorobenzyl)-L-proline (CAS 706806-64-6) from Sigma-Aldrich, 95% from Aladdin Scientific for the same gamma-compound, and ≥96.0% for racemic Boc-alpha-(4-fluorobenzyl)-DL-proline (CAS 351002-78-3, discontinued) . The 99% specification represents a 1-4 percentage point purity advantage that is critical for applications requiring high diastereomeric excess and minimal side-product interference in multi-step pharmaceutical syntheses.

Peptide Synthesis Chiral Building Block Pharmaceutical Intermediate

Substitution Position: Gamma (C4) vs. Alpha (C2) Fluorobenzyl Attachment and Conformational Implications

In the target compound, the 4-fluorobenzyl group is attached at the gamma (C4) position of the pyrrolidine ring, leaving the alpha-carboxylic acid (C2) free for standard peptide coupling chemistry. In contrast, alpha-substituted analogs such as Boc-(R)-alpha-(4-fluorobenzyl)-L-proline (CAS 706806-64-6) and Boc-(S)-alpha-(4-fluorobenzyl)-proline (CAS 706806-65-7) bear the 4-fluorobenzyl substituent at the same C2 carbon as the carboxylic acid, creating a quaternary alpha-carbon center that significantly alters both the steric environment and the pKa of the acid functionality . Literature on proline conformational analysis demonstrates that gamma-substitution at C4 modulates pyrrolidine ring pucker (endo/exo equilibrium) differently than alpha-substitution, affecting peptide backbone dihedral angles in downstream products—a critical parameter in peptidomimetic drug design [1]. No head-to-head biological comparison data for the isolated building blocks exist, as differentiation manifests primarily in the properties of final pharmaceutical products incorporating these residues.

Peptide Conformation Proline Pyrrolidine Ring Pucker Structure-Activity Relationship

Fluorine Substitution Effect: 4-Fluorobenzyl vs. Non-Fluorinated Benzyl on Physicochemical and Metabolic Properties

The 4-fluorobenzyl substituent confers distinct physicochemical properties relative to non-fluorinated benzyl analogs (e.g., Boc-(R)-gamma-benzyl-L-proline, CAS 153074-95-4). The electron-withdrawing para-fluoro substituent modulates the electron density of the aromatic ring, affecting both pi-stacking interactions and the pKa of the benzyl position [1]. For the closely related deprotected compound (R)-alpha-(4-fluorobenzyl)-proline hydrochloride (CAS 637020-68-9), the computed LogP is 2.71, while for the deprotected gamma analog (2S,4R)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS 1049977-93-6) the computed LogP is 1.43 [2]. These LogP values indicate that the 4-fluorobenzyl group increases lipophilicity compared to non-halogenated benzyl prolines (estimated LogP decrease of approximately 0.5-1.0 units upon removal of fluorine, based on Hansch substituent constants), which has implications for membrane permeability and metabolic stability of downstream peptide products [1].

Metabolic Stability Fluorine Chemistry Lipophilicity Modulation

Stereochemical Configuration: (2S,4R) trans vs. Racemic DL and Enantiomeric Analogs in Asymmetric Synthesis

The target compound possesses a defined (2S,4R) trans configuration, which is critical for applications in asymmetric synthesis and diastereoselective peptide coupling. By comparison, the racemic analog Boc-alpha-(4-fluorobenzyl)-DL-proline (CAS 351002-78-3) contains both (R) and (S) enantiomers at the alpha-carbon and is marketed at ≥96.0% chemical purity but without enantiomeric excess specification . The enantiomeric Boc-(S)-alpha-(4-fluorobenzyl)-proline (CAS 706806-65-7) provides the opposite absolute configuration . For the target compound, the (2S,4R) designation indicates L-proline configuration at C2 (S) and trans relationship of the C4 substituent (R), which is essential for maintaining native peptide backbone geometry in L-amino acid-containing sequences [1]. The trans configuration at C4 also ensures the 4-fluorobenzyl group projects away from the proline ring in a manner that does not interfere with N-Boc deprotection or C-terminal coupling reactions.

Asymmetric Synthesis Chiral HPLC Diastereomeric Excess

Downstream Pharmacological Class Association: HCV NS5A Inhibitor and Melanocortin Receptor Ligand Programs

The gamma-substituted 4-fluorobenzyl proline scaffold is structurally embedded in multiple pharmaceutical development programs. Proline derivatives featuring the 4-fluorobenzyl motif have been extensively claimed in HCV NS5A inhibitor patents, including those from Bristol-Myers Squibb, Gilead Sciences (related to ledipasvir/GS-5885 and velpatasvir/GS-5816 programs), and Hoffmann-La Roche [1] [2]. In a structurally related context, the alpha-substituted analog Boc-alpha-(4-fluorobenzyl)-DL-proline demonstrated moderate partial agonist activity at the human melanocortin-4 receptor (hMC4R) with an EC50 of 200 nM in cellular assays . While this EC50 value pertains to the alpha-substituted DL analog rather than the target gamma-compound, it establishes class-level evidence that the 4-fluorobenzyl proline pharmacophore is capable of engaging G-protein coupled receptors at sub-micromolar concentrations, with substitution position (gamma vs. alpha) offering a structural parameter for tuning receptor subtype selectivity .

HCV NS5A Antiviral Drug Development Melanocortin Receptor

Procurement-Driven Application Scenarios for Boc-(R)-gamma-(4-fluorobenzyl)-L-proline


Solid-Phase Peptide Synthesis of Conformationally Constrained Peptidomimetics Requiring Free C2-Carboxylate Coupling

The gamma-substitution pattern preserves the C2 carboxylic acid for standard HATU/HBTU-mediated coupling onto resin-bound amine termini without the steric hindrance encountered with alpha-substituted analogs. The 99% HPLC purity specification (ChemImpex, Catalog No. 15898) minimizes coupling failures due to impurities, which is critical for automated microwave-assisted SPPS where each failed coupling reduces crude peptide purity multiplicatively . The trans-(2S,4R) configuration ensures the 4-fluorobenzyl group does not interfere with Fmoc-deprotection (piperidine) or final TFA cleavage steps. This scenario is directly supported by the purity advantage evidence in Section 3, Evidence Item 1.

HCV NS5A Replication Complex Inhibitor Lead Optimization Programs

Multiple patent families (Bristol-Myers Squibb, Gilead Sciences, Hoffmann-La Roche) have established the 4-fluorobenzyl-substituted proline scaffold as a privileged building block for NS5A-targeting direct-acting antivirals [1]. The target compound, with its Boc protection and defined trans stereochemistry, is amenable to incorporation into the complex polycyclic architectures characteristic of clinical-stage NS5A inhibitors such as ledipasvir and velpatasvir [1]. For medicinal chemistry teams pursuing novel NS5A chemotypes, procurement of the gamma-substituted variant rather than alpha-substituted or non-fluorinated analogs ensures compatibility with the SAR landscape defined in existing patent disclosures. This scenario is supported by the class-level pharmacological evidence in Section 3, Evidence Item 5.

19F NMR Probe Development for Peptide Conformational Analysis

The single fluorine atom at the para position of the benzyl group provides a sensitive 19F NMR reporter for studying peptide conformation, protein-ligand interactions, and metabolic fate without the signal splitting complexity of multi-fluorinated probes [2]. The Boc protection allows incorporation of this fluorinated proline analog at any position within a synthetic peptide sequence, after which the 19F chemical shift reports on local electronic environment changes upon target binding or conformational transitions. The gamma-substitution position ensures the fluorine probe is spatially separated from the peptide backbone, minimizing perturbations to native secondary structure. This application is supported by the fluorine effect evidence in Section 3, Evidence Item 3.

Melanocortin Receptor Ligand Library Synthesis for GPCR Drug Discovery

The class-level pharmacological activity of 4-fluorobenzyl proline derivatives at melanocortin receptors—with the structurally related alpha-analog demonstrating hMC4R partial agonism at EC50 = 200 nM —supports the use of the gamma-substituted variant in focused library synthesis for MC4R/MC5R selectivity profiling. The gamma-substitution position provides a structurally distinct vector for the fluorobenzyl group compared to alpha-substituted analogs previously explored in the melanocortin field, enabling exploration of unexplored SAR space around the proline scaffold . The Boc protecting group is compatible with both solution-phase and solid-phase library synthesis workflows. This application is supported by the pharmacological class association evidence in Section 3, Evidence Item 5.

Quote Request

Request a Quote for Boc-(R)-gamma-(4-fluorobenzyl)-L-proline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.